molecular formula C12H18O3 B12527279 2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate CAS No. 812639-05-7

2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate

Cat. No.: B12527279
CAS No.: 812639-05-7
M. Wt: 210.27 g/mol
InChI Key: KSTFSGBOAWJMMO-UHFFFAOYSA-N
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Description

2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate is a chemical compound with a unique structure that combines a cycloheptene ring with a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate typically involves the reaction of 2-Methylcyclohept-1-en-1-ol with prop-1-en-2-yl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate involves the interaction of the carbonate ester group with various molecular targets. The carbonate group can undergo hydrolysis to release alcohol and carbon dioxide, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but with a cyclohexene ring instead of a cycloheptene ring.

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: Contains a ketone group instead of a carbonate ester.

Uniqueness

2-Methylcyclohept-1-en-1-yl prop-1-en-2-yl carbonate is unique due to its combination of a cycloheptene ring and a carbonate ester group. This structure imparts specific chemical properties that can be advantageous in certain applications, such as increased reactivity and stability under certain conditions.

Properties

CAS No.

812639-05-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(2-methylcyclohepten-1-yl) prop-1-en-2-yl carbonate

InChI

InChI=1S/C12H18O3/c1-9(2)14-12(13)15-11-8-6-4-5-7-10(11)3/h1,4-8H2,2-3H3

InChI Key

KSTFSGBOAWJMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCCC1)OC(=O)OC(=C)C

Origin of Product

United States

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